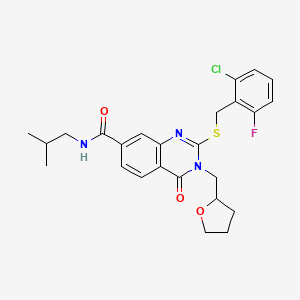
2-((2-chloro-6-fluorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-chloro-6-fluorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H27ClFN3O3S and its molecular weight is 504.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-chloro-6-fluorobenzyl)thio)-N-isobutyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide , also known by its chemical formula C25H27ClFN3O3S and CAS number 1111418-35-9, belongs to a class of quinazoline derivatives that have shown promising biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
-
Inhibition of Soluble Epoxide Hydrolase (sEH) :
- Recent studies indicate that quinazoline derivatives can act as selective inhibitors of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects. The compound exhibited IC50 values ranging from 0.30 to 0.66 μM for sEH inhibition, suggesting significant potency in modulating inflammatory pathways .
-
Inhibition of Leukotriene Biosynthesis :
- The compound has also been investigated for its ability to inhibit FLAP (5-lipoxygenase activating protein), an important mediator in leukotriene biosynthesis. Compounds derived from this class demonstrated IC50 values around 0.87 μM for inhibiting leukotriene production, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms on the benzyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- Thioether Linkage : The thioether moiety plays a crucial role in stabilizing the compound's interaction with biological targets.
- Amide Functional Group : The amide group is essential for establishing hydrogen bonding with active site residues in target proteins, contributing to the overall inhibitory activity .
Case Studies
-
Anti-inflammatory Activity :
- A study evaluated various quinazoline derivatives for their anti-inflammatory properties through in vitro assays measuring cytokine release from activated macrophages. The tested compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
-
Anticancer Properties :
- In another investigation, the compound was screened against several cancer cell lines (e.g., HT-29 and COLO-205). Results indicated that it induced apoptosis and cell cycle arrest in these cancer cells, highlighting its potential as an anticancer agent. The mechanism was linked to the modulation of VEGFR2 signaling pathways, which are critical for tumor angiogenesis .
Table 1: Biological Activity Summary
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O3S/c1-15(2)12-28-23(31)16-8-9-18-22(11-16)29-25(30(24(18)32)13-17-5-4-10-33-17)34-14-19-20(26)6-3-7-21(19)27/h3,6-9,11,15,17H,4-5,10,12-14H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNJWQVDGQZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














